Comparative Cross-Coupling Reactivity: Aryl Iodide vs. Aryl Bromide in Suzuki-Miyaura Reactions
While aryl iodides are generally considered more reactive than aryl bromides in many cross-coupling reactions, a key study reveals a critical nuance for classical Pd/PPh3-catalyzed Suzuki-Miyaura couplings. Under certain conditions, aryl iodides exhibit poor reactivity at lower temperatures (~50 °C) compared to their bromide counterparts, a finding that has direct implications for reaction optimization [1]. This means that while 1-iododibenzo[b,d]furan may be the preferred substrate for many transformations, it requires careful temperature control in specific catalytic systems to avoid unexpectedly low yields, a factor not as pronounced with 1-bromodibenzo[b,d]furan.
| Evidence Dimension | Suzuki-Miyaura Cross-Coupling Efficiency |
|---|---|
| Target Compound Data | Aryl iodides (Ar-I) exhibited particularly inefficient coupling in a range of conventional solvent mixtures at lower temperatures (~50 °C) with Pd/PPh3 catalysts. |
| Comparator Or Baseline | Aryl bromides (Ar-Br) under the same conditions showed significantly better coupling efficiency. |
| Quantified Difference | Observed stark contrast in reaction outcome at ~50 °C; aryl iodides were poorly reactive, while aryl bromides coupled efficiently. |
| Conditions | Pd/PPh3 catalyst system, conventional solvent mixtures, ~50 °C. |
Why This Matters
This differential reactivity profile informs catalyst and condition selection, preventing costly synthetic failures and guiding the procurement of the correct halogenated intermediate for a given process.
- [1] Ho, C. C., Olding, A., Smith, J. A., & Bissember, A. C. (2018). Nuances in Fundamental Suzuki–Miyaura Cross-Couplings Employing [Pd(PPh3)4]: Poor Reactivity of Aryl Iodides at Lower Temperatures. ACS Publications. View Source
